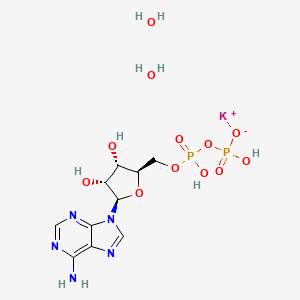

Adenosine 5'-diphosphate monopotassium salt dihydrate

Beschreibung

Adenosine 5'-diphosphate monopotassium salt dihydrate (ADP-MPSD) is a nucleotide derivative critical in biochemical energy transfer processes. Its molecular formula is C₁₀H₁₄KN₅O₁₀P₂ · 2H₂O, with a molecular weight of 501.32 g/mol and CAS number 72696-48-1 . Structurally, it consists of adenosine bound to two phosphate groups, one potassium ion, and two water molecules, forming a stable dihydrate crystal . ADP-MPSD is widely used as a substrate in enzymatic assays, mitochondrial energy metabolism studies, and kinase activity research .

Eigenschaften

IUPAC Name |

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-MSQVLRTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphate monopotassium salt dihydrate can be synthesized through the phosphorylation of adenosineThe reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate monopotassium salt dihydrate often involves microbial fermentation processes. Bacterial cultures are used to produce adenosine, which is then phosphorylated to form the diphosphate compound. The final product is purified and crystallized to obtain the dihydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine 5’-diphosphate monopotassium salt dihydrate undergoes various chemical reactions, including:

Phosphorylation and Dephosphorylation: It can be phosphorylated to form adenosine triphosphate (ATP) or dephosphorylated to form adenosine monophosphate (AMP).

Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate and adenosine.

Common Reagents and Conditions

Phosphorylating Agents: Used for the addition of phosphate groups.

Hydrolyzing Agents: Used to break down the compound into its constituent parts.

Major Products Formed

Adenosine Triphosphate (ATP): Formed through phosphorylation.

Adenosine Monophosphate (AMP): Formed through dephosphorylation.

Inorganic Phosphate: Released during hydrolysis.

Wissenschaftliche Forschungsanwendungen

Cellular Metabolism Studies

ADP plays a significant role in cellular energy metabolism. It is involved in the regulation of ATP synthesis through oxidative phosphorylation and substrate-level phosphorylation. Research has demonstrated that ADP can stimulate ATP production in mitochondria, making it vital for studies on metabolic pathways and energy transfer mechanisms.

Platelet Function Analysis

ADP is essential for studying platelet aggregation and hemostasis. It acts as a signaling molecule that activates platelets, leading to thrombus formation. Recent studies have utilized ADP to compare antiplatelet therapies, such as prasugrel versus clopidogrel, especially following acute coronary syndromes .

Neuroscience Research

In neuroscience, ADP has been used to investigate neuronal effects and the release of extracellular signaling molecules like β-nicotinamide adenine dinucleotide (β-NAD+). This research is crucial for understanding neuronal communication and the implications for neurodegenerative diseases .

Radiobiology

ADP has been employed in transcriptome analyses of human vascular endothelial cells exposed to gamma-ray irradiation. This application helps elucidate cellular responses to radiation and the role of nucleotides like ADP in modulating these responses, which is vital for developing radioprotective strategies .

Biochemical Reactions

ADP is a substrate in various enzymatic reactions. For instance, it has been shown to facilitate energy-conserving reactions in amino acid metabolism through the action of arginine synthetase, highlighting its potential in metabolic engineering .

Case Study 1: Platelet Aggregation

A study conducted by Sugita et al. (2024) examined the impact of elevated plasma levels of factor VIII on arterial thrombus formation using ADP as a key component in platelet aggregation assays. The findings suggested that ADP's role is critical in understanding thrombosis-related conditions.

Case Study 2: Cellular Response to Radiation

Fujie et al. (2024) performed a transcriptome analysis using ADP alongside ATP and adenosine to assess cellular defense mechanisms post-radiation exposure. The study provided insights into how these nucleotides interact under stress conditions, paving the way for therapeutic developments in radiobiology.

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Metabolism | Regulation of ATP synthesis | Enhances ATP production |

| Platelet Function | Analysis of platelet aggregation | Critical for thrombus formation |

| Neuroscience | Investigation of neuronal signaling | Impacts neurodegenerative disease research |

| Radiobiology | Study of cellular responses to gamma-ray irradiation | Insights into radioprotective strategies |

| Biochemical Reactions | Role in enzymatic reactions like amino acid metabolism | Facilitates energy conservation |

Table 2: Key Studies Involving ADP

| Study Reference | Focus Area | Findings |

|---|---|---|

| Sugita et al. (2024) | Platelet aggregation | Elevated factor VIII enhances thrombus formation |

| Fujie et al. (2024) | Cellular response to radiation | Nucleotide interactions under stress conditions |

| Michimori et al. (2024) | Amino acid metabolism | ADP's role in energy-conserving reactions |

Wirkmechanismus

Adenosine 5’-diphosphate monopotassium salt dihydrate exerts its effects primarily through its role in energy transfer. It interacts with purinergic receptors, specifically P2Y receptors, to mediate various cellular responses. The compound is involved in the conversion of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and vice versa, facilitating energy storage and release within cells .

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Differences

The table below summarizes key properties of ADP-MPSD and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Cation(s) | Hydration State | Key Structural Features |

|---|---|---|---|---|---|---|

| ADP Monopotassium Salt Dihydrate | 72696-48-1 | C₁₀H₁₄KN₅O₁₀P₂ · 2H₂O | 501.32 | K⁺ | Dihydrate | K⁺ stabilizes phosphate groups; hydrated |

| ADP Disodium Salt Hydrate | 16178-48-6 | C₁₀H₁₃N₅Na₂O₁₀P₂ | 471.16 | 2Na⁺ | Variable | High solubility in aqueous buffers |

| ADP Dipotassium Salt | 114702-55-5 | C₁₀H₁₃K₂N₅O₁₀P₂ | 503.38 | 2K⁺ | Anhydrous | Enhanced stability in K⁺-dependent enzymes |

| ADP Monosodium Salt | - | C₁₀H₁₄N₅NaO₁₀P₂ | 449.18 | Na⁺ | Anhydrous | Lower molecular weight; rare in protocols |

| ATP Disodium Salt Hydrate | 51963-61-2 | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | ~551.90 | 2Na⁺ | Hydrated | Third phosphate group alters reactivity |

Key Observations :

- Cation Impact: Potassium salts (mono- or dipotassium) are preferred in assays requiring K⁺ as a cofactor, such as mitochondrial studies , while sodium salts (e.g., ADP disodium) are common in general enzymatic reactions due to higher solubility .

- Hydration State : The dihydrate form of ADP-MPSD improves stability during storage but may require desiccated conditions to prevent deliquescence . Anhydrous salts (e.g., ADP dipotassium) avoid hydration-related variability .

- Structural Stability : Crystallographic studies reveal that ADP-MPSD forms a zwitterionic structure with potassium ions coordinating phosphate groups, whereas disodium salts exhibit distinct ionic interactions .

Solubility and Stability

- Solubility : Sodium salts (e.g., ADP disodium) generally exhibit higher aqueous solubility (~100 mg/mL) compared to potassium salts (~50 mg/mL for ADP-MPSD) .

- Thermal Stability : ADP-MPSD retains integrity up to 100°C in buffered solutions, whereas ATP salts degrade rapidly under similar conditions .

Research Findings and Practical Considerations

- Enzymatic Preferences : Hexokinase and creatine kinase show higher activity with ADP-MPSD in K⁺-rich buffers, while Na⁺-dependent enzymes (e.g., alkaline phosphatase) favor disodium salts .

- Storage : ADP-MPSD requires storage at -20°C in desiccated conditions to preserve hydration state, whereas anhydrous salts (e.g., ADP dipotassium) tolerate room temperature .

- Purity and Source : Commercial ADP-MPSD (e.g., MP Biomedicals™, 98% purity) is preferred for reproducibility, while disodium salts (Sigma-Aldrich, ≥95%) are cost-effective for high-throughput screens .

Biologische Aktivität

Adenosine 5'-diphosphate monopotassium salt dihydrate (ADP-K) is a nucleotide that plays a crucial role in various biological processes, particularly in energy metabolism and cellular signaling. This compound is primarily involved in platelet activation and aggregation, making it significant in cardiovascular health and disease management.

- Molecular Formula : C₁₀H₁₄KN₅O₁₀P₂·2H₂O

- Molecular Weight : 501.33 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water (5 mg/ml) .

ADP acts as a P2Y receptor agonist, which is essential for mediating various physiological responses, including:

- Platelet aggregation

- Neuronal signaling

- Modulation of vascular tone

The interaction of ADP with P2Y receptors on platelets leads to increased calcium ion mobilization, promoting platelet activation and aggregation. This process is critical in hemostasis and thrombosis .

Biological Activities

- Platelet Activation : ADP is a key player in the activation of platelets, which are crucial for blood clotting. It enhances the effects of thrombin and collagen, leading to the formation of stable blood clots .

- Neuronal Effects : Research indicates that ADP influences neuronal activity by modulating the release of neurotransmitters and affecting synaptic plasticity. It has been studied for its role in the release and removal of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in the rat brain .

- Antiplatelet Therapy : ADP is central to assessing therapeutic strategies involving antiplatelet agents like prasugrel and clopidogrel, especially after acute coronary syndrome events. These studies focus on how ADP influences drug efficacy and patient outcomes .

Case Study 1: Neuronal Effects

A study investigated the role of ADP in modulating neuronal activity and its potential neuroprotective effects. The findings suggested that ADP could enhance synaptic transmission and promote neuronal survival under stress conditions, indicating its therapeutic potential in neurodegenerative diseases .

Case Study 2: Antiplatelet Therapy Comparison

In a clinical setting, researchers compared the efficacy of prasugrel versus clopidogrel in patients with acute coronary syndrome. Results showed that prasugrel significantly inhibited ADP-induced platelet aggregation compared to clopidogrel, suggesting that ADP plays a vital role in evaluating antiplatelet therapy effectiveness .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Platelet Activation | P2Y receptor activation | Essential for hemostasis |

| Neuronal Modulation | Neurotransmitter release modulation | Potential neuroprotective effects |

| Antiplatelet Therapy | Inhibition of platelet aggregation | Critical for managing cardiovascular events |

Q & A

Q. What quantification methods are recommended for this compound in complex biological matrices?

- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) provides high specificity, especially in mitochondrial extracts or cellular lysates. For low-resource settings, enzymatic assays using pyruvate kinase/phosphoenolpyruvate systems linked to NADH oxidation (monitored at 340 nm) are reliable but require correction for ATP/ADP interconversion .

Advanced Research Questions

Q. How do structural dynamics of this compound influence its interaction with magnesium ions in kinase assays?

- Methodological Answer : The zwitterionic structure of ADP, stabilized by potassium in the dihydrate form, allows Mg²⁺ to chelate the β- and γ-phosphate groups. Use ³¹P NMR to monitor Mg²⁺-ADP coordination shifts (δ ≈ –5 ppm for β-phosphate). Molecular dynamics simulations reveal that hydration shells around K⁺ ions modulate Mg²⁺ accessibility, impacting enzymatic transition states (e.g., in Methanosarcina thermophila acetate kinase) .

Q. What experimental strategies resolve contradictions in ADP’s role as a competitive inhibitor versus substrate in ATP-dependent enzymes?

- Methodological Answer : Pre-incubate enzymes with ADP to distinguish between competitive inhibition (reversible) and substrate activity (irreversible product formation). For example, in AMPK assays, ADP competes with ATP at the catalytic site (Ki ≈ 50 µM) but can also allosterically activate upstream kinases. Use isothermal titration calorimetry (ITC) to quantify binding affinities and stopped-flow kinetics to dissect time-resolved mechanisms .

Q. How can researchers validate the purity of commercial this compound batches for high-resolution structural studies?

- Methodological Answer : Combine elemental analysis (ICP-MS for K⁺/P ratio) with X-ray crystallography to confirm dihydrate stoichiometry. Batch variability in hydration states (e.g., partial dehydration) can distort crystallographic data. Cross-validate with differential scanning calorimetry (DSC) to detect anomalous thermal transitions indicative of impurities .

Q. What role does this compound play in mitochondrial bioenergetics assays under phosphorus starvation conditions?

- Methodological Answer : In Salmonella enterica and muscle mitochondrial studies, ADP serves as a substrate for oxidative phosphorylation while indirectly modulating PANK1/2 activity during phosphorus scarcity. Use Seahorse extracellular flux analysis with ADP titrations (0.1–5 mM) to dissect ADP-driven respiration vs. AMPK-mediated metabolic reprogramming. Note that residual ATP contamination (>5%) can skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.